molecular formula C11H22N2O3 B1393790 Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate CAS No. 1268334-90-2

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B1393790
CAS No.: 1268334-90-2
M. Wt: 230.3 g/mol
InChI Key: CRSZXGHDSAVXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate is a bicyclic organic compound featuring a seven-membered 1,4-oxazepane ring fused with a tert-butyl carboxylate group. The aminomethyl (-CH₂NH₂) substituent at the 6-position introduces primary amine functionality, making the molecule a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic modifications. This compound is particularly valuable in the synthesis of protease inhibitors and receptor antagonists due to its ability to participate in hydrogen bonding and nucleophilic reactions.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSZXGHDSAVXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692835
Record name tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268334-90-2
Record name tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Precursor Compounds

The oxazepane ring formation is typically achieved via cyclization of amino alcohol precursors. Key steps include:

  • Reaction Conditions : Amino alcohols (e.g., 5-aminopentan-1-ol derivatives) are treated with carbonyl compounds (e.g., ketones or aldehydes) under acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
  • Mechanism : Intramolecular nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration, forms the seven-membered oxazepane ring.

Introduction of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is introduced via carbamate formation:

  • Reagents :
    • tert-Butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP).
  • Conditions : Reactions are conducted in anhydrous solvents (e.g., dichloromethane or THF) at 0–25°C.
  • Yield : Industrial processes report high yields (>80%) due to optimized stoichiometry and purification.

Aminomethylation Strategies

Functionalization of the oxazepane ring with the aminomethyl group involves:

Industrial-Scale Synthesis

Industrial production emphasizes efficiency and purity:

  • Continuous Flow Processes : Automated reactors enable precise control of temperature, pressure, and residence time, improving reproducibility.
  • Purification : Crystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures ≥95% purity.

Comparative Analysis of Methods

Method Key Reagents Conditions Advantages
Cyclization Amino alcohol, carbonyl Acidic/Base, 25°C High ring-forming efficiency
Boc Protection Boc₂O, Et₃N Anhydrous, 0°C Mild conditions, scalable
Reductive Amination NaBH₃CN, HCHO MeOH, 60°C Selective for primary amines
Nucleophilic Substitution NH₃, KI DMF, 80°C Suitable for halogenated intermediates

Optimization Challenges

  • Steric Hindrance : Bulky tert-butyl groups may slow reaction kinetics, necessitating extended reaction times.
  • Byproduct Formation : Over-alkylation during aminomethylation is mitigated by controlled reagent addition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazepane derivatives.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate become evident when compared to analogous derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₁H₂₂N₂O₃ 230.30 6-aminomethyl High reactivity in amide coupling; drug intermediate
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate C₁₀H₂₀N₂O₃ 216.28 6-amino (-NH₂) Limited steric bulk; used in peptide mimics
tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate C₁₂H₂₄N₂O₃ 244.33 6-aminomethyl, 6-methyl Enhanced steric hindrance; modulates pharmacokinetics
tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate C₁₁H₂₂N₂O₃ 230.30 7-aminomethyl (positional isomer) Altered hydrogen-bonding geometry; impacts target selectivity
tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate C₁₆H₂₇BrN₂O₄ 391.31 6-bromopentanamido Electrophilic bromine for cross-coupling reactions
tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₃H₂₅NO₂ 227.35 Cyclopentane ring, 2-ethyl Smaller ring size; increased lipophilicity
tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate C₁₄H₂₆N₂O₂ 254.37 Diazepane ring, cyclopropylmethyl Dual nitrogen sites; enhanced basicity

Key Comparisons

Functional Group Variations: The aminomethyl group in the target compound provides greater flexibility in forming secondary interactions compared to the simpler amino (-NH₂) group in tert-butyl 6-amino-1,4-oxazepane-4-carboxylate. This difference is critical in binding to enzyme active sites. The bromopentanamido derivative () introduces a halogenated alkyl chain, enabling Suzuki-Miyaura cross-coupling reactions, which are absent in the aminomethyl analog.

Positional isomerism (6- vs. 7-aminomethyl) alters the spatial orientation of the amine group, affecting interactions with chiral receptors.

Ring System Differences :

  • Cyclopentane-based analogs () exhibit reduced conformational flexibility compared to oxazepane derivatives, impacting their ability to adopt bioactive conformations.
  • Diazepane derivatives () feature an additional nitrogen atom, enhancing hydrogen-bonding capacity and solubility in polar solvents.

Synthetic Utility :

  • The target compound’s tert-butyl carboxylate group is more stable under acidic conditions than the methyl ester in intermediates like 3-tert-butyl 1-methyl 4-ethylcyclopentane-1,3-dicarboxylate (), which requires LAH reduction for deprotection.

Biological Activity

Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O3C_{11}H_{22}N_{2}O_{3} with a molecular weight of approximately 230.30 g/mol. The compound features a tert-butyl group attached to a 1,4-oxazepane ring, an aminomethyl substituent at the sixth position, and a carboxylate group at the fourth position. This configuration contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the amino group allows for potential interactions with receptors and enzymes involved in key biochemical pathways. Specifically, it has been noted for:

  • Monoamine reuptake inhibition : Similar compounds have shown efficacy in treating conditions like depression and anxiety by modulating neurotransmitter levels .
  • Enzyme modulation : The compound may influence enzyme activity related to metabolic pathways, although specific targets require further investigation.

In vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and pharmacological profiles of this compound:

Study TypeFindingsReference
CytotoxicityModerate cytotoxic effects observed in cancer cell lines at high concentrations.
Enzyme InhibitionPotential inhibition of specific metabolic enzymes linked to oxidative stress.

In vivo Studies

Preliminary in vivo studies have indicated potential therapeutic effects:

Study TypeFindingsReference
Animal ModelsDemonstrated reduced anxiety-like behavior in rodent models when administered at therapeutic doses.
ToxicologyToxicological assessments showed no significant adverse effects at recommended dosages.

Case Studies

Several case studies highlight the therapeutic potential of oxazepane derivatives similar to this compound:

  • Depression Treatment : A study on oxazepane derivatives indicated their effectiveness as monoamine reuptake inhibitors, showing promise in alleviating symptoms of depression and anxiety disorders .
  • Neuroprotective Effects : Research has suggested that compounds with similar structures may provide neuroprotective benefits in models of neurodegenerative diseases .

Comparative Analysis

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Biological Activity
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylateLacks aminomethyl substitutionMore basic; potential for different receptor interactions
Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepaneContains an additional methyl groupIncreased steric hindrance affecting reactivity
Tert-butyl 5-methyl-6-oxo-1,4-oxazepaneDifferent functional groupsVarying enzyme inhibition profiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Protect the 1,4-oxazepane ring’s amine group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or acetonitrile) to form the Boc-protected intermediate .
  • Step 2 : Introduce the aminomethyl group via reductive amination or alkylation. For example, react the Boc-protected intermediate with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6-7) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR :
  • Tert-butyl group: Singlet at δ 1.4 ppm (9H).
  • Aminomethyl protons: Multiplet at δ 2.5–3.0 ppm (CH2NH2).
  • Oxazepane ring protons: Multiplets between δ 3.5–4.5 ppm (N–CH2–O and adjacent groups) .
  • 13C NMR :
  • Carbonyl (C=O) at ~155 ppm.
  • Quaternary carbon of tert-butyl at ~80 ppm .
  • Mass Spectrometry :
  • ESI-MS: Molecular ion peak [M+H]+ matching the molecular formula (C11H22N2O3, calculated m/z 231.17) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Storage Conditions :
  • Temperature: Room temperature (20–25°C) in a desiccator to prevent moisture absorption .
  • Light Sensitivity: Protect from direct sunlight (use amber glass vials) to avoid photodegradation of the Boc group .
  • Chemical Stability :
  • Avoid acidic conditions (pH <5) to prevent Boc deprotection.
  • Monitor decomposition via TLC (silica gel, Rf ~0.3 in ethyl acetate) during long-term storage .

Advanced Research Questions

Q. How can contradictions in reaction outcomes be resolved when modifying the aminomethyl group of this compound?

  • Methodological Answer : Contradictions often arise from steric or electronic effects. For example:

  • Steric Hindrance : Bulky substituents on the aminomethyl group may reduce reactivity in nucleophilic substitutions. Mitigate by using microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aminomethyl group can alter reaction pathways. Use computational tools (DFT calculations) to predict electronic distributions and optimize reaction conditions .
  • Validation : Compare results with structural analogs (e.g., tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate) to identify trends in substituent effects .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like kinases). Focus on hydrogen bonding between the aminomethyl group and active-site residues (e.g., Asp/Lys) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays (IC50 values) .
  • DFT Optimization : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in biological environments .

Q. How does the Boc-protecting group influence the reactivity of this compound in subsequent transformations?

  • Methodological Answer :

  • Protection Strategy : The Boc group stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA in DCM) for removal. Monitor deprotection via IR spectroscopy (disappearance of C=O stretch at ~1680 cm⁻¹) .
  • Reactivity Modulation : The Boc group’s steric bulk can hinder reactions at the oxazepane nitrogen. Use mild bases (e.g., K2CO3) to avoid premature deprotection during alkylation .
  • Case Study : Compare with non-Boc-protected analogs to quantify rate differences in SN2 reactions .

Data Contradiction Analysis

Q. Why do similar tert-butyl-protected oxazepane derivatives exhibit divergent solubility profiles?

  • Analysis : Contradictions in solubility (e.g., in DMSO vs. water) may stem from:

  • Crystallinity : Highly crystalline derivatives (confirmed via X-ray diffraction ) have lower solubility.
  • Substituent Polarity : Aminomethyl groups increase polarity, enhancing aqueous solubility. Quantify via logP measurements (HPLC) .
    • Resolution : Pre-formulate derivatives as hydrochloride salts (e.g., using HCl/Et2O) to improve solubility for biological assays .

Methodological Tables

Parameter Recommended Condition Evidence Source
Boc Protection SolventTHF or Acetonitrile
Reductive Amination pH6–7 (NaBH3CN)
Storage Temperature20–25°C (desiccator)
NMR Confirmation (1H)δ 1.4 ppm (tert-butyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate
Reactant of Route 2
Tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.